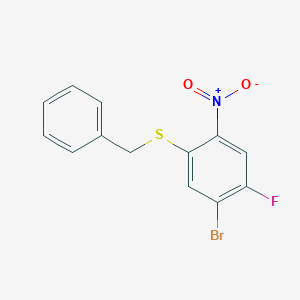
1-(Benzylsulfanyl)-5-bromo-4-fluoro-2-nitrobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Benzylsulfanyl)-5-bromo-4-fluoro-2-nitrobenzene is an organic compound characterized by the presence of benzylsulfanyl, bromo, fluoro, and nitro functional groups attached to a benzene ring
Vorbereitungsmethoden
The synthesis of 1-(Benzylsulfanyl)-5-bromo-4-fluoro-2-nitrobenzene typically involves multi-step organic reactions. One common method includes the nucleophilic substitution reaction where a benzylsulfanyl group is introduced to a pre-functionalized benzene ring containing bromo, fluoro, and nitro groups. The reaction conditions often involve the use of solvents like acetone or ethanol and bases such as potassium carbonate to facilitate the substitution reaction .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
1-(Benzylsulfanyl)-5-bromo-4-fluoro-2-nitrobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromo and fluoro groups can be substituted with other nucleophiles under appropriate conditions. Common reagents include sodium methoxide or potassium tert-butoxide.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using sodium borohydride.
Oxidation Reactions: The benzylsulfanyl group can be oxidized to a sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amino derivative, while oxidation of the benzylsulfanyl group results in a sulfone derivative .
Wissenschaftliche Forschungsanwendungen
1-(Benzylsulfanyl)-5-bromo-4-fluoro-2-nitrobenzene has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical modifications.
Biology: The compound can be used in the development of bioactive molecules, including potential pharmaceuticals. Its derivatives may exhibit antimicrobial or anticancer properties.
Medicine: Research into its derivatives could lead to the development of new drugs with improved efficacy and reduced side effects.
Wirkmechanismus
The mechanism of action of 1-(Benzylsulfanyl)-5-bromo-4-fluoro-2-nitrobenzene depends on its specific application. In biological systems, its activity may involve interactions with cellular proteins or enzymes. The nitro group, for example, can undergo bioreduction to form reactive intermediates that interact with DNA or proteins, leading to cytotoxic effects. The benzylsulfanyl group may also play a role in modulating the compound’s activity by affecting its binding affinity to molecular targets .
Vergleich Mit ähnlichen Verbindungen
1-(Benzylsulfanyl)-5-bromo-4-fluoro-2-nitrobenzene can be compared with other similar compounds such as:
1-(Benzylsulfanyl)-4-fluoro-2-nitrobenzene: Lacks the bromo group, which may affect its reactivity and biological activity.
1-(Benzylsulfanyl)-5-chloro-4-fluoro-2-nitrobenzene: Contains a chloro group instead of bromo, which can influence its chemical properties and applications.
1-(Benzylsulfanyl)-5-bromo-4-chloro-2-nitrobenzene: Contains both bromo and chloro groups, offering different reactivity patterns.
The uniqueness of this compound lies in its specific combination of functional groups, which provides a distinct set of chemical and biological properties .
Eigenschaften
Molekularformel |
C13H9BrFNO2S |
|---|---|
Molekulargewicht |
342.19 g/mol |
IUPAC-Name |
1-benzylsulfanyl-5-bromo-4-fluoro-2-nitrobenzene |
InChI |
InChI=1S/C13H9BrFNO2S/c14-10-6-13(12(16(17)18)7-11(10)15)19-8-9-4-2-1-3-5-9/h1-7H,8H2 |
InChI-Schlüssel |
WFSOYCQKGCBLCD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CSC2=CC(=C(C=C2[N+](=O)[O-])F)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[bis(trifluoromethylsulfonyl)methyl]-1-methyl-3-octyl-2H-imidazol-1-ium](/img/structure/B15061207.png)
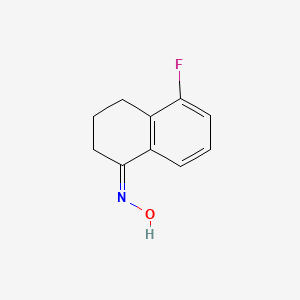

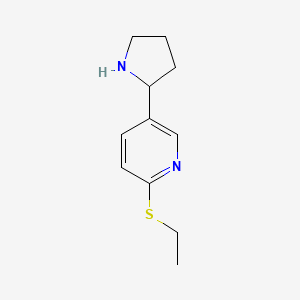
![2-(2-Fluorobenzoyl)-octahydropyrrolo[3,4-c]pyrrole hydrochloride](/img/structure/B15061221.png)


![5-Oxo-1-{[2-(trifluoromethyl)phenyl]methyl}pyrrolidine-3-carboxamide](/img/structure/B15061238.png)
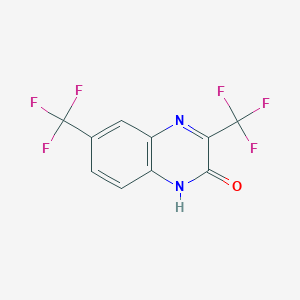
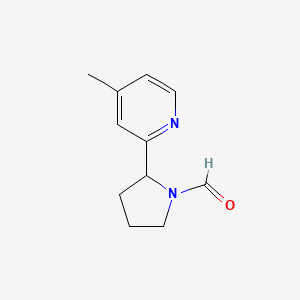
![[(2S)-2-[[(1S,2R)-2-prop-2-ynoxy-2,3-dihydro-1H-inden-1-yl]carbamoyl]pyrrolidin-1-yl] 2,2,2-trifluoroacetate](/img/structure/B15061258.png)
![rac-1-[(1R,2S)-2-{[(tert-butoxy)carbonyl]amino}cyclohexyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B15061276.png)


